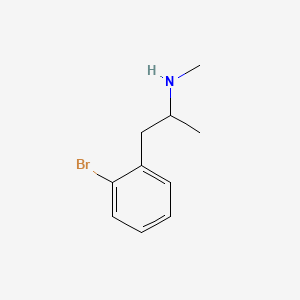

1-(2-Bromophenyl)-n-methylpropan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4302-94-7 |

|---|---|

Molecular Formula |

C10H14BrN |

Molecular Weight |

228.13 g/mol |

IUPAC Name |

1-(2-bromophenyl)-N-methylpropan-2-amine |

InChI |

InChI=1S/C10H14BrN/c1-8(12-2)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |

InChI Key |

DKQQZKGGVNMTBO-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1Br)NC |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)NC |

Synonyms |

2-bromomethamphetamine o-bromomethylamphetamine ortho-bromomethamphetamine V-104 |

Origin of Product |

United States |

Synthetic Methodologies for N 1 2 Bromophenyl Propan 2 Yl Methanamine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available precursors. chemicalbook.com This process involves identifying key bond disconnections that correspond to reliable and high-yielding chemical reactions.

Identification of Key Precursors and Starting Materials

The primary disconnection in the retrosynthetic analysis of N-(1-(2-bromophenyl)propan-2-yl)methanamine is the carbon-nitrogen bond of the secondary amine. This leads to two key synthons: a 1-(2-bromophenyl)propan-2-yl electrophile and a methylamine (B109427) nucleophile. The synthetic equivalent of the electrophilic synthon is the corresponding ketone, 1-(2-bromophenyl)propan-2-one , also known as 2-bromophenylacetone. guidechem.comscientificupdate.commdma.ch This ketone is a crucial intermediate in the synthesis of the target molecule.

Further disconnection of 1-(2-bromophenyl)propan-2-one involves breaking the bond between the aromatic ring and the propanone side chain. This identifies 2-bromo-iodobenzene or a related 2-brominated benzene (B151609) derivative and a propanone synthon as potential starting materials. youtube.com

| Target Molecule | Key Disconnection | Synthons | Key Precursors/Starting Materials |

| N-(1-(2-Bromophenyl)propan-2-yl)methanamine | C-N bond | 1-(2-bromophenyl)propan-2-yl electrophile, Methylamine nucleophile | 1-(2-Bromophenyl)propan-2-one, Methylamine |

| 1-(2-Bromophenyl)propan-2-one | Aryl-Alkyl bond | 2-Bromophenyl synthon, Propanone synthon | 2-Bromobenzaldehyde, Phenyl-2-propanone |

Proposed Synthetic Routes and Their Theoretical Underpinnings

Based on the retrosynthetic analysis, two primary synthetic routes emerge for the construction of N-(1-(2-bromophenyl)propan-2-yl)methanamine.

Route A: Reductive Amination. This is a highly efficient one-pot reaction that combines the ketone precursor (1-(2-bromophenyl)propan-2-one) with methylamine in the presence of a reducing agent. scientificupdate.comaskfilo.com The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the final secondary amine. rsc.org This method is widely used for the synthesis of amines due to its operational simplicity and generally good yields.

Route B: SN2 Alkylation. This two-step approach involves first converting the ketone into a suitable precursor with a good leaving group, such as an alcohol that can be subsequently tosylated or halogenated. This is followed by a nucleophilic substitution (SN2) reaction with methylamine. solubilityofthings.comnih.govgoogle.com While potentially offering better control over certain aspects of the synthesis, this route is often more laborious than reductive amination.

Development and Optimization of Synthetic Pathways

The successful synthesis of N-(1-(2-bromophenyl)propan-2-yl)methanamine hinges on the careful execution and optimization of each step in the chosen pathway.

Multi-Step Synthesis Approaches

A critical step in the synthesis of the key precursor, 1-(2-bromophenyl)propan-2-one, is the regioselective bromination of an aromatic ring. Starting from phenyl-2-propanone, direct bromination presents a challenge in achieving the desired ortho-substitution. Electrophilic aromatic substitution reactions on benzene rings with ortho-, para-directing groups typically yield a mixture of isomers. researchgate.netchemicalbook.com Achieving high regioselectivity for the ortho product often requires specific strategies, such as the use of directing groups or specialized brominating agents. While methods for selective ortho-bromination of phenols are well-documented, achieving this on a phenylpropanone substrate can be more complex. scientificupdate.comnih.govresearchgate.netchemicalbook.com

An alternative approach to ensure the correct regiochemistry is to start with a pre-functionalized benzene ring, such as 2-bromobenzaldehyde. researchgate.net This commercially available starting material can be reacted with a suitable C2-nucleophile, such as an ethyl Grignard reagent, to form 1-(2-bromophenyl)propan-1-ol. Subsequent oxidation of the secondary alcohol would yield the desired 1-(2-bromophenyl)propan-2-one.

The introduction of the methylamino group can be achieved through several methods, with reductive amination and SN2 alkylation being the most common.

Reductive Amination: The reaction of 1-(2-bromophenyl)propan-2-one with methylamine or its salt (e.g., methylamine hydrochloride) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is a direct route to the target molecule. chemicalbook.comaskfilo.com The reaction conditions, such as solvent and pH, can be optimized to maximize the yield of the secondary amine and minimize side products. For instance, a "wet" reductive amination using aqueous methylamine and NaBH₄ in a solvent like isopropanol (B130326) has been shown to be effective for similar phenyl-2-propanone derivatives. chemicalbook.com

SN2 Alkylation: This method involves the conversion of the carbonyl group of 1-(2-bromophenyl)propan-2-one into a leaving group. This can be achieved by first reducing the ketone to the corresponding alcohol, 1-(2-bromophenyl)propan-2-ol. The hydroxyl group can then be converted into a better leaving group, such as a tosylate or a halide. Subsequent reaction with an excess of methylamine would proceed via an SN2 mechanism to yield the desired product. nih.govgoogle.com However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov

Stereochemical Control: The carbon atom bearing the amino group in N-(1-(2-bromophenyl)propan-2-yl)methanamine is a chiral center. Therefore, unless a stereoselective synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers. Achieving stereochemical control is a significant challenge in organic synthesis.

For reductive amination, asymmetric synthesis can be pursued by using a chiral catalyst or a chiral auxiliary. Chiral amine transaminases are also being explored for the stereoselective synthesis of 1-arylpropan-2-amines from the corresponding ketones, offering a green and highly enantioselective route. chemicalbook.com

N-Methylation Techniques for Secondary Amine Formation

The formation of the N-methyl group in 1-(2-Bromophenyl)-n-methylpropan-2-amine from its primary amine precursor, 1-(2-bromophenyl)propan-2-amine, is a critical synthetic step. Several N-methylation techniques are available to achieve this transformation.

Traditionally, N-methylation involves the use of activated methyl compounds such as methyl iodide or dimethyl carbonate. acs.org These methods, while effective, often suffer from drawbacks like the use of toxic reagents and the generation of significant waste. acs.org A common issue is overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts, which complicates purification. unive.it

A widely employed and more controlled method is reductive amination. This typically involves the reaction of the primary amine with an aldehyde, such as formaldehyde (B43269) or its polymer paraformaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the secondary amine. The Eschweiler-Clarke reaction is a classic example of this approach, utilizing formic acid as both the source of the methyl group and the reducing agent. wikipedia.org This method is advantageous as it inherently avoids the risk of quaternization. wikipedia.org

More recently, mechanochemical methods have been developed, offering a rapid, efficient, and solvent-free procedure. nih.gov For instance, the N-methylation of secondary amines has been successfully achieved using a vibrational ball mill, with formalin as the methylating agent and sodium triacetoxyborohydride (B8407120) as the reducing agent, yielding products in as little as 20 minutes. nih.gov

Catalyst Systems and Reaction Condition Optimization

Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed N-methylation reactions, which are recognized for being efficient, practical, and cost-effective. acs.org A particularly attractive approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which often uses methanol (B129727) as a sustainable and atom-economical C1 source. nih.govacs.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde, which then reacts with the amine. The same catalyst then returns the hydrogen to reduce the resulting imine intermediate, regenerating the catalyst and producing water as the only byproduct. nih.gov

A variety of catalyst systems have been developed for this purpose, primarily based on noble metals such as Ruthenium (Ru), Iridium (Ir), Palladium (Pd), and Rhodium (Rh), as well as more earth-abundant metals like Nickel (Ni), Copper (Cu), Iron (Fe), and Manganese (Mn). nih.govacs.orgrsc.org

The optimization of reaction conditions is crucial for achieving high selectivity and yield. Key parameters include the choice of catalyst, solvent, base, temperature, and reaction time. For example, ruthenium complexes have shown high efficiency for N-methylation using methanol under weakly basic conditions with catalysts like (DPEPhos)RuCl2PPh3. nih.govacs.org Iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have also proven to be effective catalysts. acs.org Heterogeneous catalysts, such as supported Ni nanoparticles (Ni/ZnAlOx-600), are also effective and offer the advantage of easier separation from the reaction mixture. rsc.org

Table 1: Comparison of Catalyst Systems for N-Methylation of Amines

| Catalyst System | C1 Source | Typical Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Ru Complexes (e.g., (DPEPhos)RuCl₂PPh₃) | Methanol | Weak base (e.g., Cs₂CO₃), 140°C | High efficiency, uses weak base | Requires elevated temperatures | nih.govacs.org |

| Ir(I)-NHC Complexes | Methanol | Cs₂CO₃, 110-150°C | Good conversion, high selectivity for mono-methylation | Slower with sterically hindered amines | acs.org |

| Heterogeneous Ni/ZnAlOₓ | Methanol | 160-180°C | High yields for mono-N-methylation, catalyst is recyclable | High temperatures required | rsc.org |

| CuH-CAAC Complexes | Paraformaldehyde | Mild conditions, no additives needed | High efficiency, uses polymethylhydrosiloxane (B1170920) (PMHS) as reductant | Homogeneous catalyst may be difficult to remove | nih.gov |

| Raney Ni | Paraformaldehyde | 100-180°C, 1.3–2.0 MPa H₂ pressure | Effective for various amines | Requires high pressure of H₂ gas | nih.gov |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact. opcw.orgyoutube.com The synthesis of this compound can be designed to align with these principles in several ways.

Atom Economy : This principle, developed by Barry Trost, seeks to maximize the incorporation of all reactant materials into the final product. acs.org Catalytic "borrowing hydrogen" methods using methanol are highly atom-economical, as the only theoretical byproduct is water. nih.govacs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can carry out a single reaction many times. opcw.org The transition-metal-catalyzed N-methylations described above are prime examples, enhancing reaction efficiency and reducing waste. acs.orgacs.orgnih.gov

Use of Renewable Feedstocks : Methanol can be produced from renewable biomass, making it a sustainable C1 source for methylation reactions, reducing dependence on depleting fossil fuels. opcw.orgnih.gov

Reduce Derivatives : Green chemistry encourages minimizing or avoiding the use of protecting groups or other temporary modifications, as these steps require additional reagents and generate waste. acs.org Direct catalytic N-methylation from the primary amine avoids the need for complex protection-deprotection sequences. nih.gov

Safer Solvents and Auxiliaries : The choice of solvent is critical, as solvents often constitute the bulk of the mass in a chemical process. acs.org Research into solvent-free methods, such as ball milling, or the use of greener solvents is a key area of green chemistry. nih.govnih.gov

Purification and Isolation Techniques in Research-Scale Synthesis

Following the synthesis, isolating and purifying this compound to a high degree of purity is essential. On a research scale, a combination of extraction and chromatographic or crystallization techniques is typically employed.

A standard workup procedure for a reaction mixture containing an amine involves liquid-liquid extraction. Since amines are basic, they can be protonated with a dilute acid (e.g., HCl), rendering them water-soluble. rochester.edu This allows for the separation of the desired amine from non-basic impurities by washing the organic layer with an aqueous acid solution. The aqueous layers containing the protonated amine can then be combined, basified (e.g., with NaOH) to deprotonate the amine back to its freebase form, and then extracted back into an organic solvent. google.com

An alternative approach for purification involves the formation of a salt with an acid like trichloroacetic acid (TCA). The resulting amine salt often precipitates and can be isolated by filtration, separating it from impurities left in the solvent. The pure free amine can then be recovered through a simple decarboxylation of the TCA adduct, which releases volatile byproducts. beilstein-journals.org

Advanced Chromatographic Separations for Compound Purity

When extraction or simple precipitation is insufficient to achieve the desired purity, chromatographic techniques are employed. However, the purification of amines by standard silica (B1680970) gel column chromatography can be challenging. biotage.com The basic nature of the amine leads to strong interactions with the acidic silanol (B1196071) groups on the surface of the silica, which can result in significant peak tailing, poor separation, and even irreversible adsorption of the product onto the column. biotage.combiotage.com

Several advanced strategies can overcome these issues:

Mobile Phase Modification : Adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape and elution. biotage.com

Amine-Functionalized Silica : Using a stationary phase where the silica is chemically modified with amino groups (e.g., aminopropyl-functionalized silica) provides a less acidic surface. biotage.combiotage.com This "shields" the product from the acidic silanols and often allows for successful separation using simple, non-basic solvent systems like hexane/ethyl acetate. biotage.com

Reversed-Phase Chromatography : In reversed-phase chromatography (e.g., using a C18 column), basic amines are often best separated using a mobile phase with a high pH. biotage.com Under alkaline conditions, the amine is in its neutral freebase form, increasing its hydrophobicity and retention, which can lead to better separation. biotage.com Buffers or basic additives like triethylamine are often added to the mobile phase to control the pH. mdpi.com

Table 2: Chromatographic Methods for Amine Purification

| Method | Stationary Phase | Typical Mobile Phase | Principle of Operation | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|---|

| Normal-Phase with Modifier | Silica Gel | Hexane/Ethyl Acetate + Triethylamine | The basic modifier deactivates acidic silanol sites on the silica surface. | Simple to implement with standard columns. | Can be difficult to remove the modifier from the product. | biotage.com |

| Amine-Functionalized Column | Amino-Functionalized Silica | Hexane/Ethyl Acetate | The basic stationary phase minimizes interaction with the amine analyte. | Excellent peak shape, avoids basic additives in the eluent. | More expensive than standard silica columns. | biotage.combiotage.com |

| Reversed-Phase (High pH) | C18 or C8 | Acetonitrile/Water + Buffer (pH > 8) | The amine is in its neutral, more retentive form, improving separation. | Effective for polar and ionizable amines. | Requires pH-stable columns; buffer removal can be necessary. | biotage.commdpi.com |

Crystallization and Recrystallization Methodologies

Crystallization and recrystallization are powerful purification techniques that can often yield material of higher purity than chromatography. illinois.edu These methods rely on the principle that a compound's solubility in a given solvent system changes significantly with temperature or solvent composition.

For amines like this compound, which may be oils or low-melting solids in their freebase form, purification is often achieved by forming a crystalline salt. Common acids used for this purpose include hydrochloric acid, sulfuric acid, or dicarboxylic acids like oxalic acid. sciencemadness.org The choice of acid and solvent is critical for successful crystallization.

The general procedure for recrystallization involves:

Dissolving the crude amine salt in a minimum amount of a suitable hot solvent or solvent mixture.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of well-defined, pure crystals. Impurities tend to remain in the solvent (the mother liquor).

Isolating the pure crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Finding the right solvent system is key. The ideal solvent should dissolve the compound well when hot but poorly when cold. For amine salts, polar solvents like ethanol, isopropanol, or mixtures with less polar co-solvents like diethyl ether are often effective. sciencemadness.org If the initial salt formation results in a non-crystalline oil or gum, techniques such as repeatedly dissolving the material and stripping the solvent on a rotary evaporator, sometimes in the presence of a solvent like toluene (B28343) to azeotropically remove water, can induce crystallization. sciencemadness.org

Advanced Spectroscopic and Structural Elucidation Techniques Methodological Focus

High-Resolution Mass Spectrometry Applications in Synthetic Intermediate and Product Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of synthetic products like 1-(2-Bromophenyl)-n-methylpropan-2-amine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound and its fragments. For this compound, the chemical formula is C₁₀H₁₄BrN, with a monoisotopic mass of 227.03096 Da. wikidata.orgchemspider.com

In the analysis of brominated amphetamine analogs, HRMS coupled with techniques like gas chromatography (GC-HRMS) can differentiate between constitutional isomers. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure. For N-methylated phenylpropan-2-amine derivatives, a primary fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom. This results in the formation of a stable iminium cation. For this compound, this would lead to a characteristic fragment ion.

Another significant fragmentation pathway for brominated compounds is the loss of the bromine atom or a hydrogen bromide (HBr) molecule. The presence of bromine is readily identifiable in the mass spectrum due to its distinct isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in pairs of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments that are two mass units apart and of similar intensity. docbrown.info

A hypothetical fragmentation of this compound would be expected to show a molecular ion peak [M]⁺ and a corresponding [M+2]⁺ peak. Key fragment ions would likely arise from the loss of a methyl group ([M-15]⁺), and the characteristic iminium ion resulting from alpha-cleavage. The table below illustrates the expected high-resolution mass-to-charge ratios (m/z) for the primary ions of this compound.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |

|---|---|---|

| [C₁₀H₁₄BrN]⁺ (Molecular Ion) | 227.0310 | 229.0290 |

| [C₉H₁₁BrN]⁺ ([M-CH₃]⁺) | 212.0075 | 214.0055 |

| [C₃H₈N]⁺ (Iminium Ion) | 58.0657 | - |

| [C₁₀H₁₄N]⁺ ([M-Br]⁺) | 148.1126 | - |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise three-dimensional structure of molecules in solution, including stereochemistry and conformational preferences. For a chiral molecule like this compound, which has a stereocenter at the C2 position of the propane (B168953) chain, ¹H and ¹³C NMR are crucial for structural confirmation and analysis.

In the ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and coupling constants of the signals provide detailed information about the electronic environment and connectivity of the protons. The protons on the aromatic ring would appear in the aromatic region (typically 6.5-8.0 ppm), and their splitting pattern would be indicative of the ortho-substitution pattern. The protons of the propyl chain and the N-methyl group would appear in the aliphatic region.

The stereochemistry at the chiral center influences the magnetic environment of nearby protons, potentially leading to diastereotopicity of the benzylic protons (the CH₂ group attached to the aromatic ring). This would result in these protons appearing as two distinct signals, each likely a doublet of doublets. The coupling constants between adjacent protons (vicinal coupling) can be used to infer the dihedral angles between them, providing insight into the preferred conformation of the molecule in solution. Conformational analysis of similar N-acetyl-N′-methylprolineamide has been successfully performed using a combination of ¹H NMR and theoretical calculations. nist.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of distinct signals indicates the number of unique carbon environments. For this compound, one would expect to see ten distinct signals in the ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule, assuming free rotation around the single bonds. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. For instance, the carbon atom bonded to the bromine atom would be expected to have a chemical shift in a predictable range for bromo-substituted aromatic carbons.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.6 | Multiplet |

| Methine-H (CH) | 2.8 - 3.2 | Multiplet |

| Benzylic-H (CH₂) | 2.5 - 2.9 | Doublet of doublets |

| N-Methyl-H (N-CH₃) | 2.2 - 2.5 | Singlet |

| C-Methyl-H (C-CH₃) | 1.0 - 1.3 | Doublet |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of the crystal structures of analogous compounds, such as methamphetamine, provides valuable insights into the likely solid-state conformation and intermolecular interactions. docbrown.info

For a crystalline sample of an analogue, the X-ray diffraction pattern is used to generate an electron density map, from which the positions of the individual atoms can be determined. nih.gov This would reveal the preferred conformation of the propan-2-amine side chain relative to the 2-bromophenyl ring. The analysis would also detail the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonding involving the secondary amine, or halogen bonding involving the bromine atom. Such interactions play a crucial role in the physical properties of the solid material.

The data obtained from X-ray crystallography, such as the precise atomic coordinates, can be used to validate and refine computational models of the molecule's structure.

Table 3: Representative Crystallographic Data for an Analogous Phenylpropanamine Derivative (Methamphetamine HCl)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.98 |

| b (Å) | 8.76 |

| c (Å) | 15.23 |

| Z | 4 |

Data for methamphetamine hydrochloride, a structurally related compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. These techniques are highly valuable for monitoring the progress of a chemical reaction by observing the appearance of product-specific vibrational bands and the disappearance of reactant bands.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching. The N-H stretch typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. The presence of the 2-substituted phenyl ring would give rise to characteristic out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹). The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-650 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the benzene (B151609) ring is typically observed around 1600 cm⁻¹. Raman spectroscopy can be particularly useful for observing non-polar bonds that are weak or absent in the IR spectrum.

The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1020 - 1250 |

| C-Br | Stretch | 500 - 650 |

Mechanistic Insights into the Biological Activity of Brominated Amphetamine Analogs

Disclaimer: Scientific literature searches did not yield specific mechanistic data for the compound this compound. The following information is based on published research for the closely related isomer, 1-(4-bromophenyl)-N-methylpropan-2-amine (also known as 4-bromomethamphetamine), and other relevant halogenated amphetamine analogs. The findings for these related compounds may not be directly extrapolated to this compound.

Mechanistic Investigations of Biological Interactions in Vitro and Non Human in Vivo Models

Neurotransmitter Transporter Interaction Mechanisms (e.g., Uptake Inhibition)

In Vitro Synaptosomal or Cellular Uptake Inhibition Studies

Comprehensive studies detailing the inhibitory effects of 1-(2-bromophenyl)-n-methylpropan-2-amine on the uptake of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in synaptosomes or cultured cells are not readily found in peer-reviewed literature. This type of research is crucial for characterizing the compound's potential as a monoamine reuptake inhibitor. Such studies would typically determine the concentration of the compound required to inhibit 50% of the transporter activity (IC50 value) for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Without this data, a quantitative comparison to other phenethylamines or a precise understanding of its pharmacological profile at these primary targets remains speculative.

Allosteric Modulation of Transporter Function

There is no specific evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of monoamine transporters. Allosteric modulators bind to a site on the transporter protein that is different from the main binding site (the orthosteric site) where the neurotransmitter binds. nih.govnih.gov This interaction can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the transporter's activity. nih.gov Research in this area for many novel psychoactive substances is still emerging, and investigations into such mechanisms for this compound have not been published.

Cellular Signaling Pathway Perturbations (e.g., cAMP, ERK activation in cell lines)

Detailed investigations into the effects of this compound on intracellular signaling pathways, such as the activation of cyclic adenosine monophosphate (cAMP) or extracellular signal-regulated kinases (ERK), are not available in the current body of scientific literature. nih.govnih.gov Such studies are essential for understanding the downstream cellular effects that occur after the compound interacts with its initial molecular targets. For instance, activation of G-protein coupled receptors by a compound can lead to a cascade of intracellular events, including the modulation of cAMP levels or the phosphorylation of ERK, which can, in turn, affect gene expression and cellular function. nih.govnih.gov The absence of this data for this compound means its cellular mechanism of action beyond initial receptor or transporter interaction is unknown.

Despite comprehensive searches for preclinical research on the chemical compound "this compound," no specific data regarding its metabolism and biotransformation pathways were found in publicly available scientific literature. The performed searches yielded general information about drug metabolism and data on structurally related but distinct compounds, which cannot be accurately extrapolated to the subject of the request.

The user's instructions require a detailed and scientifically accurate article with data tables focusing solely on "this compound," structured around a specific outline. This includes in-depth information on:

In Vitro Metabolic Stability and Metabolite Identification: Specific data from studies using human liver microsomes or hepatocytes.

Phase I and Phase II Metabolic Reactions: Details on reactions like hydroxylation, N-demethylation, deamination, glucuronidation, and sulfation for this particular compound.

Enzyme Kinetics: Kinetic data for enzymes like Cytochrome P450 involved in its metabolism.

Novel Metabolites: Identification and characterization of metabolites in preclinical models.

Excretion Pathways and Mass Balance Studies: Data from animal models on the disposition and excretion of the compound.

Without any specific research findings on "this compound," it is impossible to generate the requested content without resorting to speculation or fabricating data. Adhering to the principles of scientific accuracy and strict adherence to the provided outline and subject matter is not possible with the currently available information.

Therefore, this request cannot be fulfilled. Generating an article would violate the core requirements of accuracy and focus, as no dedicated preclinical studies on the metabolism of "this compound" could be located.

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Design and Synthesis of Analogues for SAR Exploration

To investigate the SAR of 1-(2-Bromophenyl)-n-methylpropan-2-amine, various analogues are designed and synthesized. This typically involves modifications to three principal regions of the molecule: the aryl ring, the alkyl side chain, and the amine group. Standard synthetic routes for amphetamine-type compounds are often adapted for this purpose, commonly starting from a corresponding substituted phenyl-2-propanone and employing reductive amination. unodc.org

The position and nature of the halogen substituent on the phenyl ring are critical determinants of pharmacological activity. SAR studies involve synthesizing regioisomers of bromomethamphetamine, placing the bromine atom at the ortho- (2-), meta- (3-), and para- (4-) positions to compare their effects. nih.gov

Studies on analogous compounds, such as substituted methcathinones, have shown that the position of a substituent significantly impacts potency at monoamine transporters. For instance, analogues with substituents at the 2-position (ortho) were generally found to be less potent as dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) releasing agents compared to their 3- or 4-positional isomers. nih.gov This trend suggests that the ortho-position, as seen in this compound, may result in reduced potency compared to its well-studied para-substituted counterpart, 1-(4-Bromophenyl)-n-methylpropan-2-amine (4-BMA). nih.gov

Furthermore, replacing bromine with other halogens (e.g., fluorine, chlorine) can also modulate activity. Para-halogenation of amphetamines has been shown to increase their neurotoxic properties, with the rank of cytotoxicity being chloride > fluoride > hydrogen. nih.gov This suggests that both the type of halogen and its position are key to the molecule's biological profile. The synthesis of these analogues can be achieved by starting with the appropriately halogenated benzaldehyde or phenyl-2-propanone in established synthetic pathways. unodc.org

Modifications to the aminopropane side chain are fundamental to SAR exploration. This includes altering the length of the N-alkyl substituent and modifying the propyl chain itself.

N-Alkylation: The N-methyl group is a key feature of the parent compound. SAR studies explore the effect of replacing this group with other alkyl substituents (e.g., N-ethyl, N-propyl, N-butyl) or removing it entirely to yield the primary amine analogue (1-(2-Bromophenyl)propan-2-amine). Research on d-N-alkylated amphetamines has demonstrated that potency is inversely related to the length of the N-alkyl chain for substituents larger than ethyl. nih.gov For example, d-N-propylamphetamine (NPA) and d-N-butylamphetamine (NBA) were found to be significantly less potent than d-amphetamine (A) and d-N-methylamphetamine (NMA). nih.gov In some series, lengthening the N-alkyl chain can even convert a compound from a monoamine transporter substrate (a releaser) into a non-transported inhibitor (a blocker). nih.gov

Alkyl Chain Modification: The α-methyl group (making it a propan-2-amine) is a defining feature of amphetamine-type molecules. Its removal leads to a phenethylamine (B48288) derivative, which typically has a different pharmacological profile, including lower affinity for certain receptors. wikipedia.org

These analogues are typically synthesized via reductive amination of the corresponding phenyl-2-propanone with the appropriate primary amine (e.g., ethylamine, propylamine) or ammonia. unodc.org

This compound possesses a chiral center at the alpha-carbon of the propyl chain, meaning it exists as two stereoisomers (enantiomers): (R)- and (S)-1-(2-Bromophenyl)-n-methylpropan-2-amine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significant differences in biological activity. nih.gov

For many substituted amphetamines, the biological activity resides predominantly in one enantiomer, known as the eutomer. For example, in 2,5-Dimethoxy-4-bromoamphetamine (DOB), the (R)-(-) enantiomer is the more active one. wikipedia.org Similarly, for N-alkyl-4-methylamphetamine analogues, the (S)-(+) enantiomers are consistently more potent as monoamine releasers. nih.gov This stereoselectivity implies that the target receptors have a specific three-dimensional binding pocket that interacts preferentially with one enantiomer.

The synthesis of enantiomerically pure analogues is therefore essential for a complete SAR study. This can be achieved through several methods, including the resolution of a racemic mixture or by employing stereoselective synthetic routes. nih.govresearchgate.net Chiral transaminases, for instance, offer a biocatalytic method for the stereoselective synthesis of chiral amines from prochiral ketones. researchgate.net

Correlation of Structural Features with Biological Activities (In Vitro)

The in vitro biological activity of this compound and its analogues is typically assessed by measuring their effects on plasma membrane monoamine transporters: the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine transporter (NET). nih.gov The primary mechanism for many amphetamine derivatives is the induction of monoamine release via reverse transport. nih.gov

SAR studies correlate specific structural features with in vitro potency (EC50) and efficacy as releasing agents at these transporters.

N-Alkylation: Increasing the size of the N-alkyl group tends to decrease potency as a monoamine releaser. Studies on d-N-alkylated amphetamines showed that N-propyl and N-butyl analogues were 4 to 6 times less potent than the N-methyl version in disrupting milk intake in rats, an effect linked to monoamine release. nih.gov

Stereochemistry: The (S)-enantiomers of amphetamine and its derivatives are generally more potent at DAT and NET, while the stereoselectivity at SERT can be more variable. For N-alkyl-4-methylamphetamine analogues, the S(+) isomers are substantially more potent releasers at all three monoamine transporters. nih.gov

The following table, based on data from a systematic study of methcathinone analogues, illustrates the impact of substituent position on potency as a monoamine releaser. nih.gov

| Compound (Methcathinone Analogue) | Substituent Position | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |

|---|---|---|---|---|

| 2-Bromomethcathinone | ortho (2-) | 150 | 150 | 3600 |

| 3-Bromomethcathinone | meta (3-) | 41 | 27 | 120 |

| 4-Bromomethcathinone | para (4-) | 41 | 38 | 77 |

This data clearly shows that for brominated cathinones, the ortho- (2-) position results in significantly lower potency at SERT compared to the meta- (3-) and para- (4-) positions. While not identical to the amphetamine series, this provides a strong indication of the likely SAR trends for this compound.

Elucidation of Key Pharmacophores and Structural Determinants for Interaction

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For amphetamine-type monoamine releasing agents, the key pharmacophoric features have been well-characterized. nih.gov

The essential components include:

An Aromatic Ring: This feature is crucial for binding, likely through π-π stacking or hydrophobic interactions within the transporter binding site.

A Protonatable Amine: At physiological pH, the secondary amine is protonated, forming a positive charge that is critical for interaction with negatively charged residues (e.g., aspartate) in the transporter binding pocket.

A Specific Spatial Relationship: A defined distance between the center of the aromatic ring and the protonated nitrogen atom is necessary for optimal activity. nih.gov

The structural determinants that modulate the interaction of this compound with its targets are:

Aryl Halogenation: The bromine atom at the ortho-position significantly influences the electronic properties and steric profile of the aromatic ring. This can affect binding affinity and may orient the molecule differently within the binding site compared to its meta- or para-isomers, thereby altering potency and selectivity. nih.gov

The α-Methyl Group: This group restricts conformational flexibility and increases metabolic stability. Its presence is a key determinant for the indirect sympathomimetic (releasing agent) activity characteristic of amphetamines.

Stereochemistry: The (S)-configuration is likely the eutomer for interactions with DAT and NET, indicating that the spatial arrangement of the α-methyl group and the amino group relative to the phenyl ring is a critical determinant for a productive interaction with the transporter. nih.gov

N-Methyl Group: This group appears to be optimal for potent monoamine releasing activity. Larger alkyl groups can introduce steric hindrance that reduces binding affinity or alters the mechanism of action. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule. These calculations are fundamental to understanding a compound's intrinsic reactivity, stability, and spectroscopic properties. For 1-(2-Bromophenyl)-n-methylpropan-2-amine, such studies can reveal how the interplay of the bromophenyl ring and the N-methylpropan-2-amine side chain dictates its chemical behavior.

The electronic character of a molecule is largely defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. researchgate.net In an MEP map, regions of negative potential (typically colored red) correspond to areas with high electron density, such as those around electronegative atoms like bromine and the nitrogen of the amine group, which are prone to electrophilic attack. researchgate.netwolfram.com Conversely, regions of positive potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms, which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP would likely show a significant region of negative potential around the bromine atom due to its high electronegativity and lone pairs. The nitrogen atom of the amine group would also exhibit negative potential, making it a key site for hydrogen bonding. The aromatic ring itself, influenced by the electron-withdrawing bromine, would present a complex potential surface, guiding its interactions with protein binding pockets.

Table 1: Representative Frontier Orbital Energies for a Phenethylamine (B48288) Analog This table presents illustrative data typical for quantum chemical calculations on compounds structurally similar to this compound. Actual values require specific calculation.

| Computational Parameter | Energy Value (eV) | Significance |

| HOMO Energy | -8.95 | Indicates electron-donating capacity |

| LUMO Energy | -0.75 | Indicates electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 8.20 | Correlates with chemical reactivity and stability |

Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site.

The key rotatable bonds in this compound include the bond between the phenyl ring and the ethyl chain, and the bonds within the N-methylpropan-2-amine side chain. By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the transition states between them. For instance, studies on the structurally related methamphetamine molecule show distinct shapes and angles, such as tetrahedral carbons and a trigonal pyramidal nitrogen, which are defined by the repulsion between electron regions. youtube.com

Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates a potential energy landscape for this compound, highlighting the energy differences between possible spatial arrangements.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population at 298K (%) |

| Anti (Staggered) | 180° | 0.00 (Global Minimum) | 75.2 |

| Gauche (+) | +60° | 0.85 | 12.4 |

| Gauche (-) | -60° | 0.85 | 12.4 |

| Eclipsed | 0° | 4.50 (Rotational Barrier) | <0.1 |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov As a phenethylamine derivative, this compound is likely to interact with monoamine transporters (MATs), such as the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govresearchgate.net Docking simulations can provide crucial insights into how this compound might bind to these transporters, helping to explain its potential pharmacological effects.

Monoamine transporters possess a primary binding site (S1) located deep within the protein and a secondary, allosteric site (S2) in the extracellular vestibule. nih.govnih.gov Docking studies on similar amphetamine-like compounds have shown that the protonated amine group is crucial for binding, typically forming a strong salt bridge with a conserved aspartate residue (e.g., Asp79 in hDAT) in the S1 site. frontiersin.orgnih.gov

For this compound, docking simulations would aim to place the molecule within these sites. The bromophenyl ring would likely engage in hydrophobic and aromatic (π-π stacking) interactions with nonpolar and aromatic residues like phenylalanine and tyrosine within the binding pocket. The ortho-bromo substituent could potentially form specific halogen bonds with electron-donating residues, further anchoring the ligand. The methyl groups on the side chain would also contribute to hydrophobic interactions.

Table 3: Potential Interacting Residues for this compound in the hDAT S1 Binding Site Based on published docking studies of analogous ligands. nih.govnih.gov

| Residue | Interaction Type | Potential Role in Binding |

| Asp79 | Ionic Bond / Salt Bridge | Anchors the protonated amine group |

| Val152 | Hydrophobic | Interacts with the propyl side chain |

| Phe155 | Aromatic (π-π) | Stacks with the bromophenyl ring |

| Ser422 | Hydrogen Bond | Potential interaction with the amine |

| Phe326 | Aromatic (π-π) | Stacks with the bromophenyl ring |

Docking algorithms generate multiple possible binding poses and use scoring functions to rank them. The top-ranked pose represents the most likely binding mode. The scoring function also provides an estimate of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). nih.govnih.gov By docking the compound into models of DAT, SERT, and NET, researchers can predict its relative affinity for each transporter and thus its selectivity profile. nih.govresearchgate.net A higher affinity for one transporter over the others would suggest a more selective mechanism of action.

Table 4: Illustrative Predicted Binding Affinities and Selectivity This table provides a hypothetical example of docking results, showing how binding affinities might be compared across different monoamine transporters.

| Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) |

| Dopamine Transporter (DAT) | -9.5 | 35 |

| Serotonin Transporter (SERT) | -7.8 | 450 |

| Norepinephrine Transporter (NET) | -8.9 | 90 |

Molecular Dynamics Simulations for Dynamic Receptor-Ligand Complexes

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations track the movements of every atom in the ligand-protein complex over time, typically on the nanosecond to microsecond scale, providing a more realistic picture of the interaction in a simulated physiological environment. nih.govnih.gov

An MD simulation starting with the best-docked pose of this compound in a transporter can be used to assess the stability of the predicted binding mode. If the key interactions are maintained throughout the simulation, it lends confidence to the docking result. nih.gov Furthermore, MD can reveal subtle conformational changes in the protein that are induced by ligand binding. nih.gov These changes are critical for the transporter's function and can help differentiate between inhibitors (which lock the transporter in an inactive state) and substrates or "releasers" (which promote the conformational changes necessary for transport).

Table 5: Key Analyses from a Molecular Dynamics Simulation This table outlines the typical objectives and expected outcomes from an MD simulation of a ligand-protein complex.

| Analysis Type | Objective | Potential Finding for the Complex |

| RMSD (Root Mean Square Deviation) | Assess the stability of the ligand's position and protein structure. | Low RMSD values would indicate a stable binding pose. |

| Hydrogen Bond Analysis | Quantify the persistence of key hydrogen bonds over time. | Stable hydrogen bond between the amine and Asp residue confirms a key interaction. |

| Conformational Changes | Monitor protein domains for movement upon ligand binding. | May reveal opening or closing of intracellular/extracellular gates. |

| Binding Free Energy Calculation | Provide a more accurate estimation of binding affinity (e.g., using MM/PBSA). | Refines the binding affinity predicted by docking scores. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For phenethylamine derivatives, including "this compound," QSAR studies are instrumental in predicting their interaction with biological targets, such as monoamine transporters, and in forecasting their potential toxicity.

While specific QSAR models exclusively developed for "this compound" are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous amphetamine derivatives. These studies often focus on predicting the inhibitory activity at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The structural features of "this compound," such as the presence and position of the bromine atom on the phenyl ring, the N-methyl group, and the alpha-methyl group on the propyl-amine chain, are critical descriptors in such models.

Halogenation of amphetamines, for instance, has been shown to significantly influence their pharmacological profile. Studies on para-halogenated amphetamines indicate that the size and electronegativity of the halogen substituent can alter the selectivity for monoamine transporters. For example, increasing the size of the para-substituent on the phenyl ring has been correlated with decreased selectivity for the dopamine transporter versus the serotonin transporter. frontiersin.org Furthermore, para-halogenation can also increase the potential for hepatocellular toxicity, suggesting that the position and nature of the halogen are critical parameters in predictive toxicology models. frontiersin.orgnih.gov

A hypothetical QSAR analysis for a series of ortho-substituted phenethylamines, including "this compound," would involve the calculation of various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For "this compound," the electronegativity of the bromine atom would significantly influence the electronic landscape of the phenyl ring.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop. The ortho-position of the bromine atom imposes specific steric constraints that would be a key variable in a QSAR model.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments in the body. The bromine atom would increase the lipophilicity of the molecule compared to its non-halogenated counterpart.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

A multiple linear regression (MLR) or partial least squares (PLS) analysis could then be used to build a model correlating these descriptors with a measured biological activity, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at a specific transporter.

Hypothetical QSAR Data for Ortho-Substituted Amphetamine Analogs

| Compound | Ortho-Substituent | logP (Calculated) | Steric Parameter (Verloop L) | Electronic Parameter (Hammett σ) | Predicted SERT IC50 (nM) |

| 1 | H | 2.1 | 2.06 | 0.00 | 150 |

| 2 | F | 2.3 | 2.65 | 0.06 | 120 |

| 3 | Cl | 2.8 | 3.52 | 0.23 | 80 |

| 4 | Br | 2.9 | 3.83 | 0.23 | 75 |

| 5 | I | 3.2 | 4.00 | 0.28 | 60 |

| 6 | CH3 | 2.6 | 3.00 | -0.17 | 180 |

This table is for illustrative purposes only and is based on general trends observed in SAR studies of phenethylamines. The values are not derived from experimental data for these specific compounds.

The predictive power of such QSAR models is crucial for prioritizing the synthesis of novel compounds with desired activity profiles and for flagging molecules that may have a higher risk of toxicity. For instance, studies have shown that for some phenethylamine derivatives, the presence of an aromatic group at the R3 position can increase binding affinity to the 5-HT2A receptor. nih.gov

De Novo Chemical Design and Scaffold Hopping Methodologies (Purely Theoretical)

De novo chemical design and scaffold hopping are computational strategies employed in drug discovery to generate novel molecular structures with the potential to be active against a specific biological target. These methods are particularly valuable for exploring new chemical space and for identifying backup compounds or new intellectual property.

De Novo Design

De novo design algorithms aim to construct novel molecules from scratch, often within the constraints of a target's binding site. If a high-resolution structure of a target protein (e.g., SERT) in complex with a ligand similar to "this compound" were available, a de novo design approach could be used to generate new molecules predicted to have favorable interactions with the binding site. These programs use fragment libraries and a set of rules to assemble new chemical entities. For "this compound," a de novo design approach might suggest modifications such as:

Growing new fragments from the phenyl ring to interact with adjacent pockets in the binding site.

Linking the N-methyl group to another part of the molecule to create a more rigid, conformationally constrained analog.

Replacing the core phenethylamine scaffold with a completely different chemical framework while maintaining the key pharmacophoric features.

Scaffold Hopping

Scaffold hopping is a less radical approach than de novo design, where the core molecular framework (the scaffold) of a known active compound is replaced with a different scaffold, while preserving the spatial arrangement of the key functional groups responsible for biological activity. nih.govresearchgate.net This can lead to compounds with improved properties, such as enhanced metabolic stability, better solubility, or a different side effect profile. acs.orgdundee.ac.uk

For "this compound," the phenethylamine core is the primary scaffold. Theoretical scaffold hopping could involve replacing the phenyl ring with various bioisosteres. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. nih.govdrughunter.com The goal of such a replacement would be to maintain or improve the desired activity while potentially altering other properties like metabolism or toxicity. hyphadiscovery.com

Theoretical Scaffold Hopping Examples for the Phenyl Ring of this compound

| Original Scaffold Fragment | Proposed Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

| 2-Bromophenyl | 2-Bromopyridinyl | Introduce a nitrogen atom to alter electronic properties and potentially improve solubility and metabolic stability. | May increase polarity, potentially reducing blood-brain barrier penetration but improving solubility. Could alter receptor binding interactions. |

| 2-Bromophenyl | 2-Chlorothienyl | Replace the benzene (B151609) ring with a thiophene (B33073) ring, a common bioisostere. The chloro-substituent mimics the electronic and steric effects of bromine to some extent. | Thiophene is often used to modulate metabolic stability. The overall lipophilicity and electronic distribution would be altered. |

| 2-Bromophenyl | Bicyclo[1.1.1]pentane | A non-aromatic, rigid scaffold that can mimic the geometry of a phenyl ring. | Would significantly decrease aromatic character, potentially reducing metabolism via aromatic oxidation. The rigid structure would lock the conformation. |

| 2-Bromophenyl | 3-Bromodihydropyrane | A non-planar, partially saturated ring that can present substituents in a similar vector to a phenyl group. prismbiolab.com | This would remove aromaticity and introduce a polar ether linkage, likely increasing solubility and altering metabolic pathways. |

These computational methodologies provide a powerful, albeit theoretical, framework for the rational design of novel compounds based on the structure of "this compound." The generated virtual compounds would then require chemical synthesis and biological evaluation to validate the predictions of the computational models.

Advanced Analytical Methodologies for Research Applications

Development of Highly Sensitive Chromatographic Methods (e.g., LC-MS/MS, GC-MS) for Trace Analysis in Complex Matrices

The detection and quantification of 1-(2-Bromophenyl)-n-methylpropan-2-amine at trace levels in complex biological or environmental matrices necessitate the use of highly sensitive and selective chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the principal techniques employed for this purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamine (B48288) derivatives. unodc.org For amphetamine-type substances, derivatization is often employed to improve chromatographic behavior and mass spectral fragmentation. Common derivatizing agents include trifluoroacetyl (TFA) anhydride (B1165640) or trimethylsilyl (B98337) (TMS) reagents. nih.gov

A study on the differentiation of ring-substituted bromoamphetamine analogs demonstrated the effectiveness of GC-MS/MS. nih.gov While the study focused on bromoamphetamines (Br-AP) and bromomethamphetamines (Br-MA), the findings are directly applicable to this compound, which is a bromomethamphetamine analog (2-Br-MA). The analysis of TMS derivatives using electron ionization (EI)-MS/MS allowed for the clear differentiation of the 2-positional isomer from the 3- and 4-positional isomers based on characteristic product ions. nih.gov Specifically, the TMS derivative of 2-Br-MA yielded a significant product ion at m/z 147. nih.gov Chemical ionization (CI)-MS/MS analysis of the underivatized free base also enabled differentiation, with the 2-positional isomer showing a characteristic product ion formed by dehydrogenation at m/z 146. nih.gov

| Parameter | GC-MS Method for Bromoamphetamine Analogs nih.gov |

| Instrumentation | Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS) |

| Columns | DB-1ms, DB-5ms |

| Derivatization | Trimethylsilyl (TMS) derivatives |

| Ionization Mode | Electron Ionization (EI), Chemical Ionization (CI) |

| Key EI-MS/MS Fragment (TMS derivative of 2-Br-MA) | m/z 147 |

| Key CI-MS/MS Fragment (Free base of 2-Br-MA) | m/z 146 ([M+H-HBr-2H]+) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS offers significant advantages for analyzing less volatile or thermally labile compounds, often without the need for derivatization. researchgate.net It is particularly well-suited for trace analysis in complex biological matrices like plasma and urine due to its high selectivity and sensitivity. researchgate.netnih.gov For this compound, a reversed-phase LC method would be coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM experiment would be designed to monitor specific precursor-to-product ion transitions, providing high specificity. A recent method developed for quantifying various trace amines in plasma utilized a derivatization protocol followed by online solid-phase extraction and LC-MS/MS, achieving limits of quantification in the low nanomolar range. rug.nl Such an approach could be adapted for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite and Impurity Identification

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying unknown metabolites and impurities of this compound. nih.gov Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, typically with an error of less than 5 ppm. thermofisher.com This accuracy allows for the confident determination of elemental compositions for the parent ion and its fragments. nih.govresearchgate.net

When investigating the metabolism of this compound, HRMS can detect and identify potential biotransformation products in complex biological samples. nih.gov Common metabolic pathways for amphetamine-type compounds include N-demethylation, hydroxylation of the aromatic ring, beta-hydroxylation of the propyl side chain, and combinations thereof. Debromination is also a possible metabolic route. By comparing the accurate masses of detected signals in samples from a metabolism study (e.g., liver microsome incubations) with the theoretical masses of predicted metabolites, potential candidates can be pinpointed. researchgate.net Subsequent analysis of isotopic patterns (especially the distinctive pattern of bromine) and MS/MS fragmentation patterns helps to confirm the structures. nih.gov

Similarly, HRMS is used for impurity profiling to identify by-products from the chemical synthesis. Accurate mass data can help elucidate the structures of these related substances, which may arise from incomplete reactions or side reactions. nih.gov

| Potential Modification | Predicted Elemental Formula (Monoisotopic) | Predicted m/z [M+H]+ |

| Parent Compound | C10H14BrN | 228.03824 |

| N-demethylation | C9H12BrN | 214.02259 |

| Hydroxylation | C10H14BrNO | 244.03315 |

| Debromination | C10H15N | 150.12773 |

Capillary Electrophoresis for Chirality Assessment and Purity Profiling

This compound possesses a chiral center at the alpha-carbon of the propyl chain, meaning it exists as a pair of enantiomers. Capillary electrophoresis (CE) is a powerful technique for chiral separations and purity profiling. nih.gov Its high separation efficiency makes it ideal for resolving enantiomers and closely related impurities. mdpi.com

For chirality assessment, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins, particularly sulfated-β-cyclodextrin, are commonly used for the enantiomeric separation of phenylethylamines. researchgate.net The differential interaction of the R- and S-enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation. A study on the chiral profiling of methamphetamine and related compounds achieved baseline separation of five different beta-phenylethylamines within 30 minutes using a sulfated β-cyclodextrin as the chiral selector. researchgate.net This demonstrates the suitability of the technique for determining the enantiomeric excess (e.e.) of this compound.

CE, particularly in the capillary zone electrophoresis (CZE) mode, is also highly effective for purity profiling. mdpi.com The technique separates compounds based on their mass-to-charge ratio, allowing for the detection of charged or chargeable impurities. Coupling CE with a diode-array detector (DAD) can provide preliminary peak identification and assess peak purity by comparing UV-Vis spectra across a single peak. uu.nl

| Parameter | Typical CE Method for Chiral Phenethylamine Separation researchgate.net |

| Technique | Capillary Electrophoresis (CE) |

| Chiral Selector | Sulfated β-cyclodextrin (e.g., 2.5% w/v) |

| Background Electrolyte | Acidic phosphate (B84403) buffer (e.g., 25 mM KH2PO4/H3PO4, pH 2.2) |

| Separation Voltage | -15 kV to -25 kV |

| Temperature | 20-25 °C |

| Detection | UV Detector |

Hyphenated Techniques for Comprehensive Profiling of Analogues and Metabolites

To gain a comprehensive understanding of the compound, its analogues, and its metabolic fate, hyphenated techniques that couple a separation method with one or more spectroscopic detectors are invaluable. nih.gov These combinations leverage the strengths of each technique to provide orthogonal information. researchgate.net

LC-MS-MS , as discussed, is a cornerstone for sensitive and selective quantification. researchgate.net When operated in a full-scan or data-dependent acquisition mode with an HRMS instrument, it also provides structural information for identification. nih.gov

CE-MS combines the high separation efficiency and chiral separation capabilities of CE with the sensitive and selective detection of mass spectrometry. nih.gov This is particularly powerful for analyzing complex mixtures of chiral isomers and their metabolites in biological matrices, offering a high degree of certainty in identification. nih.gov

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) provides unambiguous structural elucidation. nih.gov While MS provides fragmentation data, NMR gives detailed information about the carbon-hydrogen framework and the connectivity of atoms. By collecting an LC fraction containing a metabolite or impurity and analyzing it with NMR, its complete structure can often be determined. This is especially useful for differentiating isomers that may have identical mass spectra. nih.gov

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods can be applied to study the redox properties of this compound. Techniques like cyclic voltammetry (CV) can determine its oxidation potential. The amine group in the molecule is susceptible to oxidation, and the electron-rich aromatic ring can also undergo electrochemical reactions.

Furthermore, electrochemical sensors have been developed for the detection of amphetamine-type substances. researchgate.net These sensors often rely on the electrochemical oxidation of the target analyte at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte. Such sensors offer the potential for rapid, portable, and low-cost analysis, which could be developed for screening purposes. mdpi.com

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and compound research by processing vast datasets to identify patterns and make predictions that are not apparent to human researchers. nih.gov These technologies can be pivotal in accelerating the research and development of novel compounds, including analogues of 1-(2-Bromophenyl)-n-methylpropan-2-amine.

Predictive Modeling and Virtual Screening: ML algorithms can be trained on large libraries of chemical compounds and their associated biological activities to predict the properties of new, unsynthesized molecules. nih.gov For instance, a model could predict the binding affinity of derivatives of this compound for various receptors or transporters. This allows for the in silico screening of thousands of potential analogues, prioritizing the most promising candidates for synthesis and laboratory testing, thereby saving significant time and resources. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. springernature.com By providing the model with a set of target characteristics, such as high affinity for a specific biological target and low predicted toxicity, AI can propose novel chemical structures. This approach could lead to the discovery of new analogues of this compound with improved efficacy or novel mechanisms of action.

Accelerating Drug Development: AI models like CODE-AE have been developed to more accurately predict human responses to new drug compounds, potentially reducing the high costs and low success rates of traditional drug discovery pipelines. drugtargetreview.com By better translating data from preclinical models to human patients, AI can help to identify the most viable drug candidates earlier in the development process. drugtargetreview.com

Table 1: Applications of AI/ML in Compound Research

| Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Modeling | Using algorithms to predict the physicochemical and biological properties of compounds. nih.gov | Rapidly estimate the activity and other properties of numerous analogues, prioritizing synthetic efforts. |

| Virtual Screening | Computationally screening large libraries of virtual compounds against biological targets. | Efficiently identify potential lead compounds from a vast chemical space of derivatives. |

| De Novo Design | Generating novel molecular structures with desired properties using generative AI models. springernature.com | Discover entirely new analogues with potentially enhanced or novel biological activities. |

| Synthesis Prediction | Developing AI models that can predict or design efficient synthetic routes for novel compounds. drugtargetreview.com | Ensure that newly designed analogues are readily synthesizable in the laboratory. |

Exploration of Novel Biological Targets based on Mechanistic Insights

While substituted amphetamines are traditionally known to interact with monoamine transporters, there is a growing interest in identifying novel biological targets to develop compounds with unique pharmacological profiles. wikipedia.org Research into multi-target drugs, which act on several receptors simultaneously, may offer advantages in terms of efficacy and tolerability. nih.gov

Beyond Monoamine Transporters: The histamine (B1213489) H₃ receptor (H₃R), a G-protein coupled receptor primarily found in the brain, has emerged as a promising target. nih.gov H₃Rs modulate the release of histamine and other key neurotransmitters. Developing compounds that combine monoamine transporter inhibition with H₃R antagonism could lead to novel therapeutics. For example, research on other amphetamine derivatives has shown that it is possible to achieve high affinity for the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and the H₃ receptor within a single molecule. nih.gov

Multi-Target Ligands: The development of ligands that can simultaneously target multiple proteins is a growing area of medicinal chemistry. For instance, recent research has led to the discovery of compounds that act as dual-targeting agents for tubulin and cell division cycle 5-like (CDC5L) protein, both of which are involved in cell division and are targets for anti-cancer agents. acs.org This principle could be applied to the design of analogues of this compound to target a combination of receptors relevant to its potential applications.

Trace Amine-Associated Receptors (TAARs): Phenethylamines and amphetamines are known to interact with trace amine-associated receptors (TAARs), particularly TAAR1. wikipedia.org When activated, TAAR1 can modulate the activity of dopamine (B1211576) transporters. A deeper understanding of the interaction between this compound and its derivatives with TAAR1 and other TAAR subtypes could reveal novel mechanistic insights and therapeutic opportunities.

Advanced Materials Science Applications

The field of advanced materials focuses on designing and creating materials with specific, enhanced properties for a variety of applications, including energy, electronics, and medicine. umweltbundesamt.deipfdd.de While direct applications of this compound in materials science are not established, the broader class of organic molecules can be incorporated into advanced materials to impart specific functions.

Functionalized Polymers and Surfaces: There is potential to explore the use of this compound or its derivatives as functional components in advanced polymers or as coatings on material surfaces. For example, molecules with specific receptor-binding properties could be tethered to a polymer backbone to create biosensors or functionalized surfaces for selective cell adhesion.

Nanocarriers for Targeted Delivery: In medicine, nanocarriers are being developed for the targeted delivery of therapeutic agents. umweltbundesamt.de While this area of research is extensive, the fundamental principle involves designing carrier systems that can transport a payload to a specific site in the body. The physicochemical properties of compounds like this compound could be studied to assess their suitability for encapsulation or attachment to such delivery systems, although this moves closer to therapeutic application which is a sensitive area of research.

It is important to note that the application of this specific compound in materials science is speculative and would require significant foundational research to establish feasibility and utility.

Development of Innovative Synthetic Methodologies for Analogues

The exploration of the structure-activity relationships of this compound requires the synthesis of a diverse range of analogues. The development of innovative and efficient synthetic methodologies is crucial for this endeavor.

Combinatorial Chemistry and High-Throughput Synthesis: Modern synthetic chemistry allows for the rapid generation of libraries of related compounds through combinatorial and high-throughput techniques. By developing a robust core synthesis for the N-(1-(2-bromophenyl)propan-2-yl)methanamine scaffold, variations can be systematically introduced at multiple positions on the molecule. This could include:

Aromatic Ring Substitution: Introducing different substituents on the phenyl ring to probe electronic and steric effects.

N-Alkylation: Varying the methyl group on the nitrogen with other alkyl or functional groups to explore its role in receptor binding.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers several advantages, including improved reaction control, safety, and scalability. Developing a flow-based synthesis for this compound and its analogues could streamline their production for research purposes.